molecular formula C17H17N3O3S2 B2789999 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide CAS No. 923113-46-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide

Cat. No.: B2789999
CAS No.: 923113-46-6
M. Wt: 375.46
InChI Key: KWJJMIJSJPSABW-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it may induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases .

Comparison with Similar Compounds

Similar compounds to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide include other benzothiazole derivatives such as:

This compound stands out due to its unique combination of a dimethylsulfamoyl group and a benzothiazole ring, which contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into the synthesis, mechanism of action, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine, which facilitate the formation of the final product through specific chemical reactions.

The biological activity of this compound primarily stems from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound can reduce inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by altering mitochondrial protein balances, specifically affecting Bcl-2 and Bax proteins, leading to caspase activation and subsequent cell death.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine production in various cell lines. For instance:

  • Cell Line Studies : When tested on RAW 264.7 macrophage cells, this compound reduced the secretion of TNF-alpha and IL-6 in a dose-dependent manner.
  • Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound significantly decreased swelling compared to control groups.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)12Inhibition of cell cycle progression
A549 (Lung)10Caspase activation leading to apoptosis

This data suggests that this compound may serve as a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint inflammation and pain scores compared to placebo .
  • Cancer Therapy Research : In a preclinical model using xenografts of human cancer cells in mice, administration of this compound resulted in a marked reduction in tumor size after four weeks of treatment, suggesting its potential as a therapeutic agent against solid tumors .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-6-4-5-7-13(11)16(21)19-17-18-14-9-8-12(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJJMIJSJPSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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